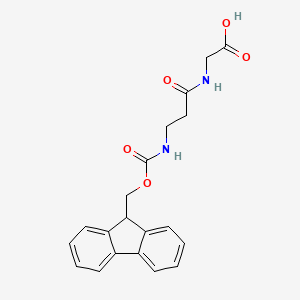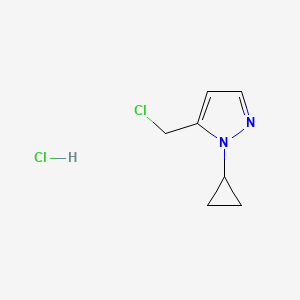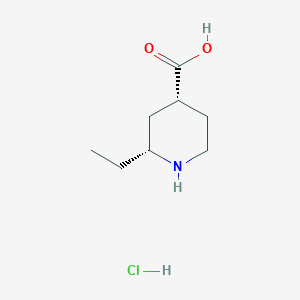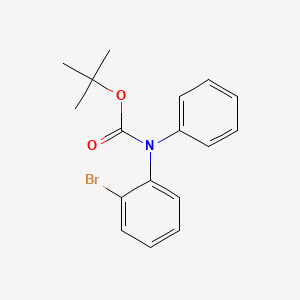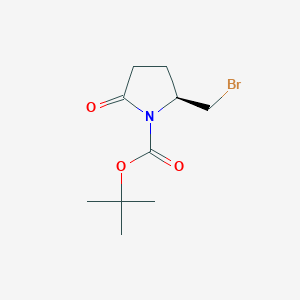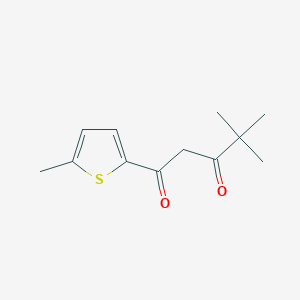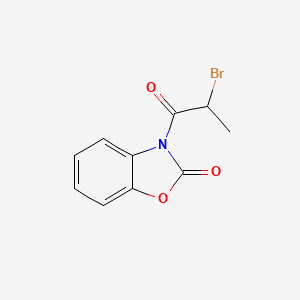
3-(2-bromopropanoyl)-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound known for its unique structure and reactivity It is a derivative of benzoxazolone, featuring a bromopropanoyl group attached to the benzoxazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the acylation of 2,3-dihydro-1,3-benzoxazol-2-one with 2-bromopropionyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity of the bromopropionyl bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropanoyl group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acid derivatives using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in aqueous or organic solvents
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazolone derivatives.
Reduction: Alcohol derivatives of benzoxazolone.
Oxidation: Carboxylic acid derivatives of benzoxazolone
Scientific Research Applications
3-(2-Bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Mechanism of Action
The mechanism of action of 3-(2-bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The benzoxazolone core can interact with various receptors or enzymes, modulating their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromopropionyl bromide: A precursor used in the synthesis of 3-(2-bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one.
2-Bromopropionic acid: A related compound with similar reactivity but different applications.
Bromoacetyl bromide: Another brominated acylating agent used in organic synthesis
Uniqueness
3-(2-Bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of the benzoxazolone core and the bromopropanoyl group. This unique structure imparts specific reactivity and biological activity, making it valuable in various fields of research and application .
Properties
Molecular Formula |
C10H8BrNO3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
3-(2-bromopropanoyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H8BrNO3/c1-6(11)9(13)12-7-4-2-3-5-8(7)15-10(12)14/h2-6H,1H3 |
InChI Key |
NZCLXHVUAXJXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2OC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


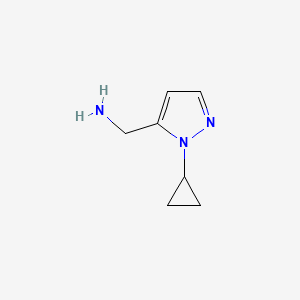
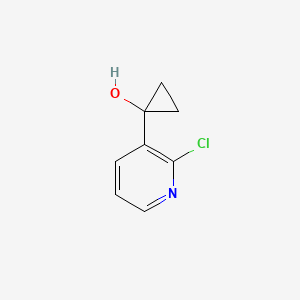
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
![1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
